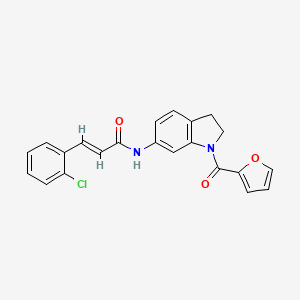
6-bromo-2-methoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-methoxybenzo[d]thiazole is an organic compound used as a synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of 6-Bromo-2-methoxybenzo[d]thiazole involves a reaction between 6-Methoxybenzo[d]thiazol-2-amine and t-Butylnitrite in the presence of CuBr . The reaction is monitored by HPLC .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methoxybenzo[d]thiazole is represented by the linear formula C8H6BrNS . The InChI code for this compound is 1S/C8H6BrNS/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 .Physical and Chemical Properties Analysis
6-Bromo-2-methoxybenzo[d]thiazole is a solid at room temperature . It has a molecular weight of 228.11 . The compound is stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical and Health Assessment Methods
6-Bromo-2-methoxybenzo[d]thiazole is a compound that has not been directly studied in the provided papers. However, related research on thiazole derivatives and brominated compounds can offer insights into potential applications and methodologies that could be relevant.
Antioxidant Activity Assessment : Thiazole derivatives, including compounds structurally related to 6-Bromo-2-methoxybenzo[d]thiazole, have been extensively used in determining antioxidant activity. Various analytical methods such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others are employed to evaluate the antioxidant potential of compounds. These methods rely on spectrophotometry to assess the kinetics of reactions involving antioxidants, suggesting that similar approaches could be applied to study 6-Bromo-2-methoxybenzo[d]thiazole's antioxidant properties (I. Munteanu & C. Apetrei, 2021).
Health Effects of Brominated Compounds : Research on polybrominated dibenzo-p-dioxins and dibenzofurans, compounds related to brominated thiazoles, shows that these substances can induce various biological effects similar to those of their chlorinated analogs. This suggests potential toxicological concerns for brominated thiazoles, which may require similar health impact assessments (J. Mennear & C. C. Lee, 1994).
Synthesis and Biological Importance : Thiazole derivatives are highlighted for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Novel synthetic methodologies and the importance of thiazole-based compounds, including those with bromo- and methoxy- substitutions like 6-Bromo-2-methoxybenzo[d]thiazole, have been explored for therapeutic applications (M. Rosales-Hernández et al., 2022).
Toxicology and Environmental Impact : Studies on non-polybrominated diphenyl ether (non-PBDE) halogenated fire retardants provide a framework for understanding the environmental persistence and toxicology of brominated compounds, including potential risks associated with 6-Bromo-2-methoxybenzo[d]thiazole. The review emphasizes the need for comprehensive toxicological evaluations of these compounds to assess human health risks (Y. Hsu et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds in the benzothiazole family have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust gene expression accordingly .
Mode of Action
It can be inferred from related benzothiazole compounds that it may interact with its targets to inhibit their function . For instance, some benzothiazole derivatives have been found to inhibit the lasB quorum sensing system in Pseudomonas aeruginosa .
Biochemical Pathways
Based on the known actions of similar benzothiazole compounds, it can be inferred that it may affect the quorum sensing pathways in bacteria . This can lead to downstream effects such as the inhibition of biofilm formation and virulence production .
Result of Action
Based on the known actions of similar benzothiazole compounds, it can be inferred that it may inhibit bacterial growth and virulence production .
Eigenschaften
IUPAC Name |
6-bromo-2-methoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQRJRIBQOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)
![4,5-Dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2708082.png)


![2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2708088.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2708090.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(o-tolyl)acetamide](/img/structure/B2708091.png)
![N-(4-chlorophenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2708094.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2708097.png)
![3-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2708098.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
